

Henriaccontanoic Acid: A Comprehensive Technical Guide to its Industrial Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Henriaccontanoic acid*

Cat. No.: *B1359459*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henriaccontanoic acid (C₃₁H₆₂O₂), a very-long-chain saturated fatty acid, is a naturally occurring compound found in various plant waxes and beeswax.[1][2][3] While historically receiving limited attention, recent scientific interest has begun to uncover its significant potential across a spectrum of industrial applications. This technical guide provides an in-depth analysis of the current and prospective uses of **henriaccontanoic acid**, presenting key data, experimental methodologies, and an exploration of its biological activities and associated signaling pathways. Its unique physicochemical properties make it a promising candidate for use in cosmetics, lubricants, and advanced materials, as well as a subject of interest for its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of **henriaccontanoic acid** is fundamental to harnessing its industrial capabilities.

Property	Value	Reference
CAS Number	38232-01-8	[2]
Molecular Formula	C ₃₁ H ₆₂ O ₂	[2]
Molecular Weight	466.82 g/mol	[2]
Melting Point	109.3 to 109.6 °C	[1]
Appearance	Solid	[2]
Purity (Commercially available)	>99%	[4]

Potential Industrial Applications

Cosmetics and Personal Care

Hentriacontanoic acid, owing to its long-chain structure, exhibits properties that are highly desirable in cosmetic and personal care formulations.[\[3\]](#)

Functions:

- Emollient: Emollients are crucial for imparting a smooth and soft feel to the skin. The long hydrocarbon chain of **hentriacontanoic acid** suggests it can form an occlusive layer on the skin, reducing transepidermal water loss (TEWL) and enhancing skin hydration.[\[5\]](#)
- Thickening Agent: In creams and lotions, achieving the desired viscosity is critical for product stability and consumer appeal. Very-long-chain fatty acids can contribute to the viscosity of the oil phase in emulsions.

Quantitative Data:

Currently, specific quantitative data on the performance of **hentriacontanoic acid** as an emollient or thickener in cosmetic formulations is limited in publicly available literature. However, the properties of other long-chain fatty acids suggest its potential. Emollients are typically used in cosmetic emulsions at concentrations ranging from 3-20% w/w.[\[6\]](#)

Lubricants and Tribology

The long, saturated hydrocarbon chain of **hentriacontanoic acid** makes it a candidate for use as a lubricant base oil or additive. Fatty acids and their derivatives are known to improve the tribological properties of lubricants by forming a protective film on metal surfaces, which reduces friction and wear.[\[7\]](#)[\[8\]](#)

Potential Benefits:

- Boundary Lubrication: The polar carboxyl group can adhere to metal surfaces, forming a durable boundary film.[\[7\]](#)
- Friction Reduction: The long alkyl chain can facilitate a reduction in the coefficient of friction.[\[9\]](#)
- High Thermal Stability: Saturated fatty acids generally exhibit good thermal and oxidative stability.

Quantitative Data:

Specific tribological data for **hentriacontanoic acid** is not readily available. However, studies on other long-chain fatty acids have shown significant reductions in friction (up to 65%) and wear when used as additives in base oils.[\[9\]](#) The coefficient of friction for lubricants containing fatty acid additives can be below 0.1 under certain conditions.[\[10\]](#)[\[11\]](#) Further research is required to quantify the specific performance of **hentriacontanoic acid** in this application.

Phase Change Materials (PCMs) for Thermal Energy Storage

Phase change materials are substances that absorb and release large amounts of energy at a nearly constant temperature during a phase transition (e.g., solid to liquid). Fatty acids are a promising class of organic PCMs due to their high latent heat of fusion, chemical stability, and non-toxicity.[\[12\]](#)[\[13\]](#)

Key Properties for PCM Application:

- Melting Point: The melting point of **hentriacontanoic acid** (109.3 to 109.6 °C) makes it suitable for medium-temperature thermal energy storage applications.[\[1\]](#)

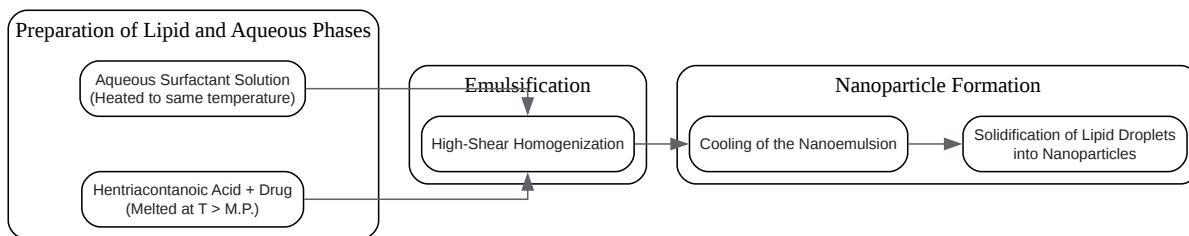
- Latent Heat of Fusion: While specific data for **hentriacontanoic acid** is not available, other long-chain fatty acids exhibit latent heats of fusion in the range of 150-200 J/g.[14] The long chain length of **hentriacontanoic acid** suggests it would have a comparable or higher latent heat.
- Thermal Stability: Saturated fatty acids generally show good thermal stability over repeated melting and freezing cycles.[15]

Quantitative Data:

Fatty Acid	Melting Point (°C)	Latent Heat of Fusion (kJ/kg)	Reference
Capric Acid	31.4	153	[12]
Lauric Acid	44.2	176	[12]
Myristic Acid	54.4	199	[12]
Palmitic Acid	62.9	203	[12]
Stearic Acid	69.6	200	[12]

Further experimental work is needed to determine the precise latent heat of fusion and thermal conductivity of **hentriacontanoic acid** to fully assess its potential as a PCM.

Drug Delivery Systems


The biocompatibility and lipophilicity of long-chain fatty acids make them suitable for use in the formulation of drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[16][17][18][19] These systems can improve the solubility and bioavailability of poorly water-soluble drugs.

Potential Advantages:

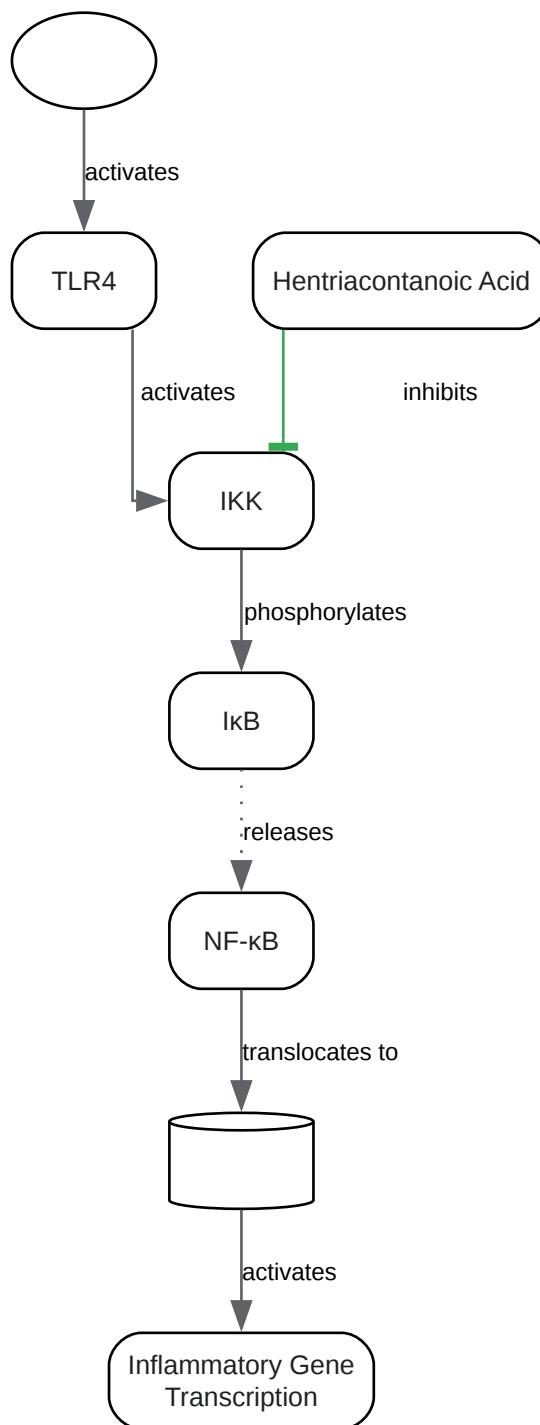
- Biocompatibility: Fatty acids are endogenous compounds, leading to low toxicity.
- Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug.

- Enhanced Bioavailability: Encapsulation can protect the drug from degradation and improve its absorption.

Experimental Workflow for Nanoparticle Formulation:

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of lipid nanoparticles using a hot homogenization technique.


Biological Activities and Signaling Pathways

Recent research has indicated that very-long-chain fatty acids and related compounds possess noteworthy biological activities, particularly anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Studies on compounds structurally related to **hentriacontanoic acid**, such as the hydrocarbon hentriacontane, have demonstrated significant anti-inflammatory potential. The primary mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[\[20\]](#)[\[21\]](#)

Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Quantitative Data:

While specific IC₅₀ values for **hentriacontanoic acid**'s anti-inflammatory activity are not yet widely reported, studies on other NF-κB inhibitors show IC₅₀ values for NF-κB activation inhibition in the nanomolar to low micromolar range.[20][22]

Antioxidant Activity

The potential of long-chain fatty acids to act as antioxidants is an area of growing interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant capacity.

Quantitative Data:

Specific DPPH radical scavenging IC₅₀ values for **hentriacontanoic acid** are not readily available in the literature. For context, the IC₅₀ values for the DPPH assay can range from <50 μg/mL (very strong) to >200 μg/mL (weak).[23][24][25][26][27]

Regulation of Lipid Metabolism

Very-long-chain fatty acids are integral to cellular lipid metabolism. Their levels and metabolism are linked to the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and the regulation of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[28][29][30][31]

- PPARs: These receptors are key regulators of lipid and glucose metabolism. Certain fatty acids can act as ligands for PPARs, influencing the expression of genes involved in fatty acid oxidation and storage.[32][33][34][35]
- SREBPs: These transcription factors control the synthesis of cholesterol and fatty acids. Their activity can be modulated by the cellular lipid status.[28][30][31]

Further research is needed to elucidate the specific interactions of **hentriacontanoic acid** with these signaling pathways.

Experimental Protocols

Synthesis of Hentriacontanoic Acid

A common laboratory-scale synthesis involves the oxidation of the corresponding long-chain alcohol, 1-hentriacontanol.

Protocol: Oxidation of 1-Hentriacontanol

- Preparation of Jones Reagent: Carefully add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid in a flask cooled in an ice bath. Once dissolved, cautiously add 50 mL of deionized water and stir until homogeneous.
- Reaction Setup: Dissolve 5.0 g of 1-hentriacontanol in 200 mL of acetone in a round-bottom flask. Place the flask in an ice bath and begin stirring.
- Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of 1-hentriacontanol. The reaction is exothermic and the temperature should be maintained below 20 °C. The reaction progress can be monitored by the color change from orange-red to green.
- Quenching: Once the reaction is complete (as indicated by the persistence of the orange-red color), quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.
- Extraction: Add 200 mL of water to the reaction mixture and extract the product with three 100 mL portions of diethyl ether.
- Washing and Drying: Combine the organic extracts and wash with two 100 mL portions of deionized water. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude **hentriacontanoic acid** can be purified by recrystallization from a suitable solvent such as ethanol or acetone.[36]

Extraction of Hentriacontanoic Acid from Plant Waxes

Hentriacontanoic acid can be isolated from natural sources like plant waxes through a multi-step process involving extraction and purification.

Protocol: Extraction from Plant Wax

- Soxhlet Extraction: Place the dried and powdered plant material (e.g., carnauba wax shavings) in a thimble and perform a Soxhlet extraction with a non-polar solvent like hexane for 6-8 hours to extract the crude wax.
- Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator to obtain the crude wax.
- Saponification: Reflux the crude wax with an excess of 1 M ethanolic potassium hydroxide for 2-4 hours to hydrolyze the wax esters into fatty acids and long-chain alcohols.
- Acidification: After cooling, acidify the mixture to a pH of 1-2 with hydrochloric acid to protonate the fatty acid salts.
- Extraction of Free Fatty Acids: Extract the acidified mixture with a non-polar solvent like hexane or diethyl ether. The organic phase will contain the free fatty acids and long-chain alcohols.
- Separation: The **hentriacontanoic acid** can be separated from the other components by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The fractions containing **hentriacontanoic acid** can be identified by thin-layer chromatography (TLC).
- Purification: Combine the fractions containing the desired product and recrystallize from a suitable solvent to obtain pure **hentriacontanoic acid**.^[36]

Conclusion and Future Outlook

Hentriacontanoic acid presents a compelling profile for a range of industrial applications, from providing desirable sensory properties in cosmetics to enhancing the performance of lubricants and serving as a high-temperature phase change material. Furthermore, its potential biological activities, particularly its anti-inflammatory properties, warrant further investigation for pharmaceutical and nutraceutical applications.

The primary limitation to the widespread industrial adoption of **hentriacontanoic acid** is the current lack of extensive, specific quantitative data across these applications. Future research should focus on:

- Quantitative Performance Evaluation: Systematic studies to determine the precise efficacy of **hentriacontanoic acid** as an emollient, thickener, lubricant additive, and phase change material.
- Biological Activity Profiling: In-depth investigation of its anti-inflammatory, antioxidant, and other potential therapeutic effects, including the determination of IC₅₀ values and elucidation of the specific molecular targets and signaling pathways involved.
- Process Optimization: Development of efficient and scalable extraction and synthesis methods to ensure a cost-effective and sustainable supply.

As research continues to unveil the multifaceted nature of this very-long-chain fatty acid, **hentriacontanoic acid** is poised to become a valuable component in a variety of high-performance and sustainable industrial products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hentriacontylic acid - Wikipedia [en.wikipedia.org]
- 2. Hentriacontanoic acid | C₃₁H₆₂O₂ | CID 37982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hentriacontanoic acid | CymitQuimica [cymitquimica.com]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Tribological Properties of Some Fatty Acids | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]

- 12. dspace.unimap.edu.my [dspace.unimap.edu.my]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. routledge.com [routledge.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF- κ B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sterols regulate cycling of SREBP cleavage-activating protein (SCAP) between endoplasmic reticulum and Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sterol and fatty acid regulatory pathways in a Giardia lamblia-derived promoter: evidence for SREBP as an ancient transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Comprehensive analysis of PPAR γ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]

- 34. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 35. selleckchem.com [selleckchem.com]
- 36. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Hentriaccontanoic Acid: A Comprehensive Technical Guide to its Industrial Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359459#potential-industrial-applications-of-hentriaccontanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com